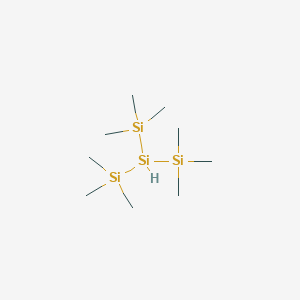

Tris(trimethylsilyl)silane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tris(trimethylsilyl)silane is an organosilicon generally used as a radical reducing agent for xanthates, organic halides, isocyanides, selenides, and acid chlorides. It is also used for hydrosilylation of alkenes, alkynes, and dialkyl ketones.

作用机制

Target of Action

Tris(trimethylsilyl)silane (TTMSS) is an organosilicon compound that primarily targets xanthates, organic halides, isocyanides, selenides, and acid chlorides . It is also used for the hydrosilylation of alkenes, alkynes, and dialkyl ketones .

Mode of Action

TTMSS is notable for having a weak Si-H bond, which allows it to act as a reagent to deliver hydrogen atoms . It is used as a radical reducing agent , acting as a mediator of radical reactions . It is considered to be a nontoxic substitute for tri-n-butylstannane in radical reactions .

Biochemical Pathways

The compound can be prepared by protonation of tris(trimethylsilyl)silyl lithium, which is derived from tetrakis(trimethylsilyl)silane . Alternatively, the reaction of trimethylsilyl chloride and trichlorosilane in the presence of lithium delivers the silane directly . Many coordination complexes have been prepared with the hypersilyl ligand .

Pharmacokinetics

Its physical properties such as its density (0806 g/mL at 25 °C) and boiling point (82–84 °C) suggest that it could have specific ADME properties

Result of Action

The result of TTMSS’s action is the reduction of targeted compounds, such as xanthates, organic halides, isocyanides, selenides, and acid chlorides . It also results in the hydrosilylation of alkenes, alkynes, and dialkyl ketones .

Action Environment

TTMSS is a colorless liquid that is classified as a hydrosilane since it contains an Si-H bond . It is sensitive to light and reacts rapidly with moisture, water, and protic solvents . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as light and humidity .

生化分析

Biochemical Properties

Tris(trimethylsilyl)silane is generally used as a radical reducing agent for xanthates, organic halides, isocyanides, selenides, and acid chlorides . It is also used for hydrosilylation of alkenes, alkynes, and dialkyl ketones . Specific enzymes, proteins, or other biomolecules that this compound interacts with are not mentioned in the available literature.

Molecular Mechanism

This compound is used as a reagent to deliver hydrogen atoms due to its weak Si-H bond . It is used in various radical-based transformations

Temporal Effects in Laboratory Settings

This compound has been used in many transformations, especially in radical chain reactions

属性

CAS 编号 |

1873-77-4 |

|---|---|

分子式 |

C9H27Si4 |

分子量 |

247.65 g/mol |

IUPAC 名称 |

bis(trimethylsilyl)silyl-trimethylsilane |

InChI |

InChI=1S/C9H27Si4/c1-11(2,3)10(12(4,5)6)13(7,8)9/h1-9H3 |

InChI 键 |

SCHZCUMIENIQMY-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)[SiH]([Si](C)(C)C)[Si](C)(C)C |

规范 SMILES |

C[Si](C)(C)[Si]([Si](C)(C)C)[Si](C)(C)C |

Pictograms |

Flammable; Irritant |

同义词 |

1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilane; TTMSS; Tris(trimethylsilyl)silane; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does TTMSS participate in radical reactions?

A1: TTMSS acts as an efficient source of silyl radicals. Upon activation, typically by heat, light, or a radical initiator, the relatively weak Si-H bond in TTMSS undergoes homolytic cleavage, generating a tris(trimethylsilyl)silyl radical. This radical can then participate in various radical chain reactions, such as hydrogen atom transfer, addition to unsaturated bonds, and radical substitution reactions. [, ]

Q2: What makes TTMSS a desirable alternative to tributyltin hydride (TBTH) in radical reactions?

A2: While TBTH is a powerful radical mediator, its toxicity raises environmental and health concerns. TTMSS offers a significantly less toxic alternative, making it a more environmentally friendly choice for radical reactions. [, ]

Q3: How does the reactivity of the TTMSS-derived radical compare to that of traditional silyl radicals?

A3: The TTMSS-derived radical exhibits high reactivity and low selectivity in addition reactions with alkenes. This behavior results from a balance between polar and enthalpy effects. []

Q4: What is the molecular formula and weight of TTMSS?

A4: The molecular formula of TTMSS is C9H28Si4, and its molecular weight is 248.73 g/mol. []

Q5: What spectroscopic techniques are useful for characterizing TTMSS?

A5: Infrared (IR) and Raman spectroscopy are valuable tools for elucidating the vibrational structure of TTMSS and its derivatives. These techniques can provide insights into the nature of the Si-H and Si-C bonds and the influence of different substituents on the molecule. [] Electron Energy Loss Spectroscopy (EELS) combined with DFT/SCI calculations helps understand the excited states and electron attachment energies of TTMSS. []

Q6: Is TTMSS compatible with aqueous systems?

A6: While TTMSS is insoluble in water, it can participate in radical reactions conducted in aqueous media. This property expands the scope of TTMSS-mediated transformations, offering greener alternatives to traditional organic solvents. [, ]

Q7: How stable is TTMSS under ambient conditions?

A7: TTMSS exhibits slight sensitivity to oxygen and should be stored under a nitrogen atmosphere to prevent oxidation. [] Notably, TTMSS undergoes autoxidation at room temperature in the presence of molecular oxygen, yielding (Me3SiO)2Si(H)SiMe3. This reaction proceeds through a free radical chain mechanism. []

Q8: What types of reactions can TTMSS mediate?

A8: TTMSS has proven effective in mediating various radical reactions, including:

- Reductive dehalogenations: Replacing halogens with hydrogen atoms. [, ]

- Deoxygenations of alcohols: Conversion of alcohols to alkanes. [, ]

- Hydrosilylations: Addition of a Si-H bond across a multiple bond (C=C, C≡C). [, , , ]

- Cyclizations: Forming cyclic structures via intramolecular radical addition. [, , ]

- Desulfonylations: Removal of sulfonyl groups from alkenes. []

- Decyanations: Removal of cyano groups from malononitriles. []

- Alkylations: Introducing alkyl groups into heteroaromatic bases. []

Q9: How can computational chemistry contribute to understanding TTMSS reactivity?

A9: Density functional theory (DFT) calculations are valuable for:

- Estimating bond dissociation energies: Providing insights into the ease of radical generation from TTMSS and related compounds. []

- Evaluating the stability of reaction intermediates: Aiding in the understanding of reaction mechanisms and selectivity. [, ]

- Investigating the influence of substituents on reactivity: Guiding the design of new TTMSS derivatives with tailored properties. []

Q10: How do structural modifications to TTMSS affect its reactivity?

A11: While TTMSS itself is a powerful reagent, research explores derivatives to fine-tune reactivity and selectivity. For instance, introducing sterically bulky groups on the silicon atom can lead to the formation of kinetically stabilized silenes, a unique class of reactive intermediates. []

Q11: What are some essential resources for conducting research with TTMSS?

A26:

Q12: When was TTMSS first synthesized and what were the key milestones in its development as a reagent?

A12: While the exact date of the first synthesis of TTMSS is not readily available in the provided research, its recognition as a valuable reagent in organic synthesis began to emerge in the late 20th century. Key milestones include:

- Recognition as a less toxic alternative to tin hydrides: Driving its adoption in radical reactions. [, ]

- Development of new synthetic methods: Expanding the scope of TTMSS-mediated transformations. []

Q13: What are some examples of interdisciplinary applications of TTMSS?

A28:

- Material science: Synthesis of nanomaterials with potential applications in electronics and energy storage. []

- Polymer chemistry: Modification and functionalization of polymers. []

Q14: Are there any viable alternatives to TTMSS for specific applications?

A29: While TTMSS offers a less toxic alternative to tin hydrides, other silicon-based reagents, such as triethylsilane and polymethylhydrosilane (PMHS), are also employed in radical reactions. The choice of reagent depends on factors like reactivity, selectivity, and cost. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,9-Diazabicyclo[4.2.1]nonane, 3-(chloroacetyl)-9-methyl-](/img/structure/B43875.png)